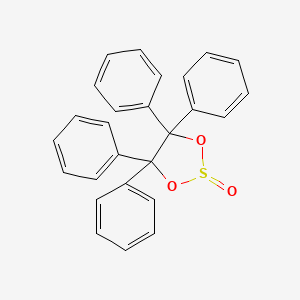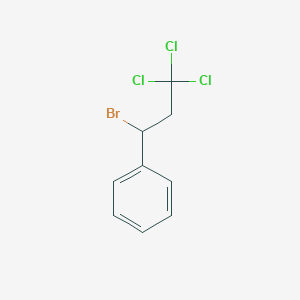
Ethanethiol, 2-(3-(3-nitro-2-pyridyloxy)propyl)amino-, hydrogen sulfate (ester)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanethiol, 2-(3-(3-nitro-2-pyridyloxy)propyl)amino-, hydrogen sulfate (ester) is a complex organic compound that contains sulfur and nitrogen atoms It is a derivative of ethanethiol, which is known for its strong and unpleasant odor
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-(3-(3-nitro-2-pyridyloxy)propyl)amino-, hydrogen sulfate (ester) typically involves multiple steps. One common method starts with the reaction of ethanethiol with an alkyl halide to form an intermediate thiol compound. This intermediate is then reacted with 3-nitro-2-pyridyloxypropylamine under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Ethanethiol, 2-(3-(3-nitro-2-pyridyloxy)propyl)amino-, hydrogen sulfate (ester) can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted thiol compounds.
科学研究应用
Ethanethiol, 2-(3-(3-nitro-2-pyridyloxy)propyl)amino-, hydrogen sulfate (ester) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ethanethiol, 2-(3-(3-nitro-2-pyridyloxy)propyl)amino-, hydrogen sulfate (ester) involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
相似化合物的比较
Similar Compounds
Ethanethiol: A simpler thiol compound with a strong odor.
2-Mercaptoethanol: Contains both a thiol and a hydroxyl group, used in biochemistry.
Thiourea: Contains a thiol group and is used in organic synthesis.
Uniqueness
Ethanethiol, 2-(3-(3-nitro-2-pyridyloxy)propyl)amino-, hydrogen sulfate (ester) is unique due to its combination of functional groups, including a thiol, nitro, and sulfate ester. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
41286-97-9 |
|---|---|
分子式 |
C10H15N3O6S2 |
分子量 |
337.4 g/mol |
IUPAC 名称 |
3-nitro-2-[3-(2-sulfosulfanylethylamino)propoxy]pyridine |
InChI |
InChI=1S/C10H15N3O6S2/c14-13(15)9-3-1-5-12-10(9)19-7-2-4-11-6-8-20-21(16,17)18/h1,3,5,11H,2,4,6-8H2,(H,16,17,18) |
InChI 键 |
BYCNQOVVSOKZEP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)OCCCNCCSS(=O)(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



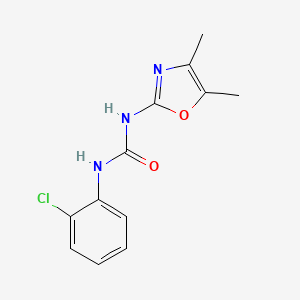
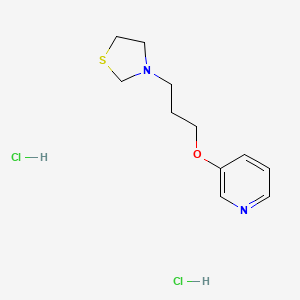
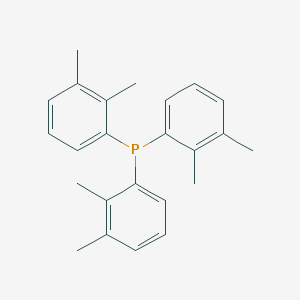


![10-Chloro-11H-indeno[1,2-b]quinoline](/img/structure/B14675041.png)
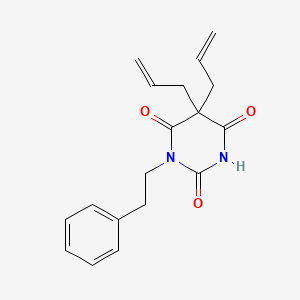

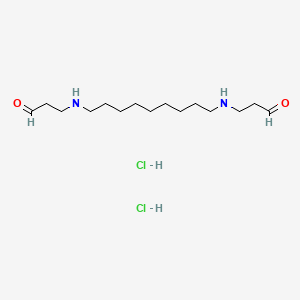
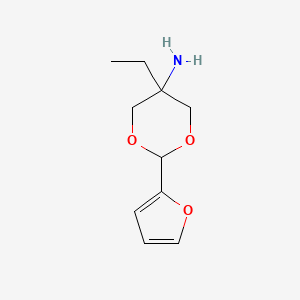
![2,3-Bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione](/img/structure/B14675068.png)
